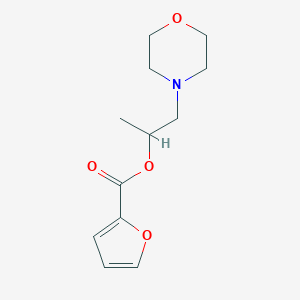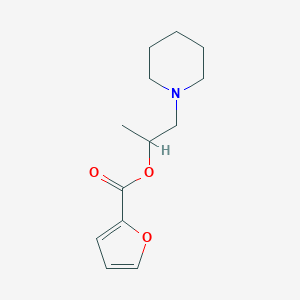![molecular formula C21H23NO2 B295144 methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether](/img/structure/B295144.png)
methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a phenyl group and a (2E)-3-(2-methoxyphenyl)prop-2-enoyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether typically involves the following steps:
Formation of the (2E)-3-(2-methoxyphenyl)prop-2-enoyl group: This can be achieved through the Claisen-Schmidt condensation reaction between 2-methoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide.
Formation of the piperidine ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Coupling of the two moieties: The final step involves the coupling of the (2E)-3-(2-methoxyphenyl)prop-2-enoyl group with the piperidine ring. This can be achieved through a nucleophilic substitution reaction using a suitable coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions: methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or phenyl derivatives.
科学的研究の応用
methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-3-phenylpiperidine
- 1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-3-phenylpiperidine
- 1-[(2E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]-3-phenylpiperidine
Comparison: methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether is unique due to the presence of the 2-methoxyphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties and applications, making it a valuable compound for specific research and industrial purposes.
特性
分子式 |
C21H23NO2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
(E)-3-(2-methoxyphenyl)-1-(3-phenylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C21H23NO2/c1-24-20-12-6-5-10-18(20)13-14-21(23)22-15-7-11-19(16-22)17-8-3-2-4-9-17/h2-6,8-10,12-14,19H,7,11,15-16H2,1H3/b14-13+ |
InChIキー |
SVFPOOZIQQKCKN-BUHFOSPRSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCCC(C2)C3=CC=CC=C3 |
SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCCC(C2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCCC(C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)
![1-{[6-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE](/img/structure/B295076.png)
![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)

![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)

